molecular formula C37H56N2O5S B054188 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane CAS No. 117760-71-1

1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane

Cat. No. B054188
M. Wt: 640.9 g/mol
InChI Key: NVRDSEWNJXFSGD-UMZFBTNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as protease inhibitors, which are used to treat a variety of diseases such as HIV, hepatitis C, and cancer.

Mechanism Of Action

The mechanism of action of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane involves its ability to inhibit the activity of proteases. Proteases are enzymes that are responsible for the cleavage of proteins into smaller peptides and amino acids. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane are primarily related to its ability to inhibit the activity of proteases. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane in lab experiments include its potent inhibitory activity against proteases and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the study of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential therapeutic applications in the treatment of other diseases such as cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a complex process that involves several steps. The first step involves the protection of the L-norvaline amino group with a benzyl group. The second step involves the coupling of the protected L-norvaline with the protected amino acid, which is dibenzylacetic acid. The third step involves the deprotection of the benzyl group to obtain the protected peptide. The fourth step involves the coupling of the protected peptide with the protected sulfonyl chloride. The final step involves the deprotection of the remaining protecting groups to obtain the final product.

Scientific Research Applications

1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the proteases of HIV, hepatitis C, and cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

CAS RN

117760-71-1

Product Name

1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane

Molecular Formula

C37H56N2O5S

Molecular Weight

640.9 g/mol

IUPAC Name

2-[(2-benzyl-3-phenylpropanoyl)amino]-N-[(2S,3S,5R)-1-cyclohexyl-3-hydroxy-5-methyl-6-propan-2-ylsulfonylhexan-2-yl]pentanamide

InChI

InChI=1S/C37H56N2O5S/c1-5-15-33(38-36(41)32(23-29-16-9-6-10-17-29)24-30-18-11-7-12-19-30)37(42)39-34(25-31-20-13-8-14-21-31)35(40)22-28(4)26-45(43,44)27(2)3/h6-7,9-12,16-19,27-28,31-35,40H,5,8,13-15,20-26H2,1-4H3,(H,38,41)(H,39,42)/t28-,33?,34+,35+/m1/s1

InChI Key

NVRDSEWNJXFSGD-UMZFBTNNSA-N

Isomeric SMILES

CCCC(C(=O)N[C@@H](CC1CCCCC1)[C@H](C[C@@H](C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3

SMILES

CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3

synonyms

1-cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane
Benzenepropanamide, N-(1-(((1-(cyclohexylmethyl)-2-hydroxy-4-methyl-5-((1-methylethyl)sulfonyl)pentyl)amino)carbonyl)butyl)-alpha-(phenylmethyl)-, (1S-(1R*(R*),2R*,4S*))-
H 218-54
H-218-54
H21854

Origin of Product

United States

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